molecular formula C15H20N2O3S B2820170 N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2320216-42-8

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2820170
CAS No.: 2320216-42-8
M. Wt: 308.4
InChI Key: OTDPPIKSSSZBLS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a methoxy group, and a hydroxy-methylsulfanylbutyl side chain. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group and the hydroxy-methylsulfanylbutyl side chain. Key reagents used in these reactions include indole derivatives, methoxy reagents, and thiol compounds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy-methylsulfanylbutyl side chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole core or the side chain.

    Substitution: The methoxy group and the hydroxy-methylsulfanylbutyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy-methylsulfanylbutyl side chain can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the indole core or the side chain.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxy-methylsulfanylbutyl side chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and signaling pathways involved in disease progression .

Comparison with Similar Compounds

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-methoxy-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

  • N-(2-Hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide
  • N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzamide
  • 2-Hydroxy-4-methylthiobutanoic acid

These compounds share similar structural features, such as the hydroxy-methylsulfanylbutyl side chain, but differ in their core structures and functional groups. The unique combination of the indole core and the methoxy group in this compound distinguishes it from these similar compounds, potentially offering different biological activities and applications .

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-20-12-4-3-10-7-14(17-13(10)8-12)15(19)16-9-11(18)5-6-21-2/h3-4,7-8,11,17-18H,5-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDPPIKSSSZBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(CCSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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